molecular formula C12H14O3 B117487 [[o-(Allyloxy)phenoxy]methyl]oxirane CAS No. 6452-72-8

[[o-(Allyloxy)phenoxy]methyl]oxirane

Cat. No.: B117487
CAS No.: 6452-72-8
M. Wt: 206.24 g/mol
InChI Key: FZONULHLKBOHHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[o-(Allyloxy)phenoxy]methyl]oxirane involves a two-step process :

    Etherification: Catechol reacts with 3-chloropropene under basic conditions to form catechol monoallyl ether.

    Epoxidation: The resulting catechol monoallyl ether is then reacted with epichlorohydrin under basic conditions to produce this compound.

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

[[o-(Allyloxy)phenoxy]methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can yield alcohols.

Scientific Research Applications

[[o-(Allyloxy)phenoxy]methyl]oxirane has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is used in the synthesis of pharmaceuticals, particularly β-adrenergic blockers.

    Industry: It is used in the production of polymers and resins

Mechanism of Action

The mechanism of action of [[o-(Allyloxy)phenoxy]methyl]oxirane involves its interaction with various molecular targets and pathways. For example, in the synthesis of β-adrenergic blockers, it acts as a key intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and serve as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

2-[(2-prop-2-enoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-7-13-11-5-3-4-6-12(11)15-9-10-8-14-10/h2-6,10H,1,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZONULHLKBOHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983149
Record name 2-({2-[(Prop-2-en-1-yl)oxy]phenoxy}methyl)oxirane
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URL https://comptox.epa.gov/dashboard/DTXSID20983149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6452-72-8
Record name 2-[[2-(2-Propen-1-yloxy)phenoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6452-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((o-(Allyloxy)phenoxy)methyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({2-[(Prop-2-en-1-yl)oxy]phenoxy}methyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[o-(allyloxy)phenoxy]methyl]oxirane
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